Cas no 2680668-36-2 (2-(Methylsulfanyl)-4-(2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid)

2-(Methylsulfanyl)-4-(2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid is a specialized heterocyclic compound featuring a thiazole core functionalized with a methylsulfanyl group, a trifluoroacetamido moiety, and a carboxylic acid substituent. This structure imparts unique reactivity and potential applications in pharmaceutical and agrochemical synthesis. The trifluoroacetamido group enhances electrophilic character, while the carboxylic acid provides a versatile handle for further derivatization. The thiazole scaffold is known for its bioactivity, making this compound a valuable intermediate in the development of biologically active molecules. Its well-defined chemical properties and stability under standard conditions facilitate its use in precision organic synthesis and medicinal chemistry research.
2-(Methylsulfanyl)-4-(2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid structure
2680668-36-2 structure
Product Name:2-(Methylsulfanyl)-4-(2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid
CAS No:2680668-36-2
MF:C7H5F3N2O3S2
MW:286.251409292221
CID:5632736
PubChem ID:165908076
Update Time:2025-10-30

2-(Methylsulfanyl)-4-(2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(methylsulfanyl)-4-(2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid
    • EN300-28287203
    • 2680668-36-2
    • 2-(Methylsulfanyl)-4-(2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid
    • Inchi: 1S/C7H5F3N2O3S2/c1-16-6-12-3(2(17-6)4(13)14)11-5(15)7(8,9)10/h1H3,(H,11,15)(H,13,14)
    • InChI Key: VRABTZYMUFRHIF-UHFFFAOYSA-N
    • SMILES: S1C(=NC(=C1C(=O)O)NC(C(F)(F)F)=O)SC

Computed Properties

  • Exact Mass: 285.96936886g/mol
  • Monoisotopic Mass: 285.96936886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 133Ų

2-(Methylsulfanyl)-4-(2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid Pricemore >>

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Additional information on 2-(Methylsulfanyl)-4-(2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid

Introduction to 2-(Methylsulfanyl)-4-(2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid (CAS No. 2680668-36-2) and Its Emerging Applications in Chemical Biology

2-(Methylsulfanyl)-4-(2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid, identified by the CAS number 2680668-36-2, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. The compound belongs to the thiazole family, a class of molecules widely recognized for their diverse biological activities and therapeutic potential. The presence of functional groups such as the methylsulfanyl moiety and the trifluoroacetamido substituent imparts unique chemical properties that make this compound a promising candidate for further exploration in drug discovery and medicinal chemistry.

The thiazole core of this molecule is a key pharmacophore, known for its ability to interact with various biological targets, including enzymes and receptors. Thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. In particular, the methylsulfanyl group at the 2-position of the thiazole ring is believed to enhance the compound's solubility and bioavailability, while the trifluoroacetamido group at the 4-position introduces lipophilicity and metabolic stability, which are critical factors in drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high precision. Studies suggest that 2-(Methylsulfanyl)-4-(2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid may exhibit inhibitory activity against certain enzymes implicated in metabolic disorders and cancer progression. The trifluoromethyl group in the trifluoroacetamido moiety is particularly noteworthy, as it has been shown to modulate enzyme kinetics and improve binding interactions with target proteins.

In vitro experiments have demonstrated that this compound demonstrates promising efficacy against several pathological conditions. For instance, preliminary studies indicate that it may interfere with the activity of kinases involved in cell proliferation and survival pathways. Additionally, its ability to cross cell membranes efficiently suggests potential applications in targeted drug delivery systems. The methylsulfanyl group, while relatively understudied compared to other thiazole derivatives, appears to contribute to the compound's overall stability and reactivity under physiological conditions.

The synthesis of 2-(Methylsulfanyl)-4-(2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid presents an interesting challenge due to its complex functionalization requirements. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules with high yields and purity. Techniques such as multi-step organic synthesis combined with catalytic processes have enabled chemists to access this compound efficiently. Furthermore, green chemistry principles are being increasingly adopted to minimize waste and energy consumption during production.

From a regulatory perspective, this compound does not fall under any restricted categories related to hazardous or controlled substances. Its safety profile has been preliminarily assessed through toxicological studies conducted on cell cultures and animal models. These studies have revealed moderate toxicity at high concentrations but demonstrate low systemic toxicity at therapeutic doses. This makes it a viable candidate for further development into a therapeutic agent.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of novel bioactive compounds like 2-(Methylsulfanyl)-4-(2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid. By leveraging large datasets of chemical structures and biological activities, computational models can predict potential interactions between this compound and disease-related targets with remarkable accuracy. This approach has already led to several high-throughput screening campaigns aimed at identifying new therapeutic applications.

The pharmaceutical industry is increasingly recognizing the value of heterocyclic compounds in drug development due to their structural diversity and biological relevance. Thiazole derivatives continue to be a cornerstone of medicinal chemistry research because they offer a balance between chemical tractability and pharmacological efficacy. As more research emerges on compounds like 2680668-36-2, new opportunities for treating complex diseases are likely to arise.

In conclusion,2-(Methylsulfanyl)-4-(2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylic acid represents a fascinating example of how structural modifications can enhance biological activity and therapeutic potential. Its unique combination of functional groups positions it as a valuable asset in ongoing efforts to develop novel treatments for human diseases. As research continues to uncover new applications for this compound, it will undoubtedly play an important role in shaping future advances in chemical biology.

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